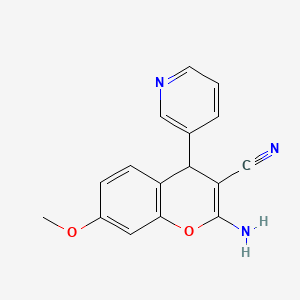
2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4H-chromene derivatives with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
化学反应分析
Types of Reactions
2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce primary amines or alcohols.
科学研究应用
2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
2-amino-4H-chromene derivatives: These compounds share a similar core structure but differ in their substituents.
Pyridine-containing chromenes: These compounds have a pyridine ring attached to the chromene core.
Uniqueness
2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.
生物活性
The compound 2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is a member of the chromene family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 253.28 g/mol |
| LogP | 3.5 |
| Melting Point | 212 - 216 °C |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have demonstrated that compounds within the chromene family exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity on Tumor Cell Lines :
- The compound was tested against several human tumor cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Results indicated that it exhibited micromolar cytotoxicity with IC50 values ranging from 1.8 to 6 μM, demonstrating potent activity against these malignancies .
-
Mechanism of Action :
- The mechanism underlying the anticancer activity is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival, specifically targeting the EGFR and VEGFR-2 kinases. Comparative studies showed that the compound's inhibitory efficacy surpassed that of Sorafenib, a known anticancer drug .
- Selectivity :
Other Biological Activities
Beyond its anticancer properties, chromene derivatives have been explored for various other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections .
- Antioxidant Properties : The presence of hydroxyl groups in chromenes contributes to their antioxidant capacity, which can be beneficial in preventing oxidative stress-related diseases .
Antiproliferative Activity Table
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-amino-7-methoxy... | MCF7 | 5.0 |
| HCT116 | 4.5 | |
| PC3 | 3.0 | |
| Fibroblast | >25 |
In Silico Studies
In silico studies have been conducted to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of this compound, supporting its potential as a lead candidate for further development in cancer therapy .
属性
IUPAC Name |
2-amino-7-methoxy-4-pyridin-3-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-20-11-4-5-12-14(7-11)21-16(18)13(8-17)15(12)10-3-2-6-19-9-10/h2-7,9,15H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNXTHKOSGJBSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














